molecular formula C11H14O4 B180774 Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate CAS No. 107428-06-8

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate

Cat. No. B180774
M. Wt: 210.23 g/mol
InChI Key: XTVIVNIMXZJYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (DAPM) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the malonate family and has a unique chemical structure that makes it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is not fully understood, but it is believed to be related to its ability to inhibit HDAC. HDAC is an enzyme that plays a key role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and its derivatives can alter gene expression patterns and potentially modulate various biological processes.

Biochemical And Physiological Effects

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of derivatives. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in scientific research. One potential direction is the synthesis of novel HDAC inhibitors based on the Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate scaffold. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and its derivatives could be used to investigate the role of HDAC in various biological processes, including cancer and neurodegenerative diseases. Finally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate could be used as a tool for developing new synthetic methodologies for the malonate family of compounds.

Synthesis Methods

The synthesis of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate involves the reaction of dimethyl malonate with allyl bromide and propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.

Scientific Research Applications

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been used in various scientific research studies as a tool for investigating biological processes. One of the main applications of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is its use as a building block for synthesizing other compounds. For example, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been used to synthesize a series of malonate-based inhibitors of the enzyme histone deacetylase (HDAC). These inhibitors have shown promise as potential therapeutics for cancer and other diseases.

properties

CAS RN

107428-06-8

Product Name

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

dimethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate

InChI

InChI=1S/C11H14O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1,6H,2,7-8H2,3-4H3

InChI Key

XTVIVNIMXZJYNQ-UHFFFAOYSA-N

SMILES

COC(=O)C(CC=C)(CC#C)C(=O)OC

Canonical SMILES

COC(=O)C(CC=C)(CC#C)C(=O)OC

Origin of Product

United States

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